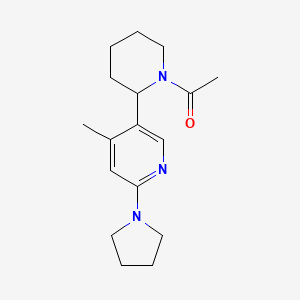
6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the fluoroquinolone family, known for its significant antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 6th position, which enhances its antimicrobial activity. Fluoroquinolones, including this compound, are widely used in the treatment of bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with ammonia or amines under acidic conditions to form the quinoline core . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Medicine: It serves as a lead compound for the development of new antibacterial drugs.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The antibacterial activity of 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparación Con Compuestos Similares
Norfloxacin: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Moxifloxacin: 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness: 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct antibacterial properties. The presence of the fluorine atom at the 6th position enhances its ability to penetrate bacterial cells and inhibit DNA gyrase more effectively compared to other fluoroquinolones .
Propiedades
Fórmula molecular |
C12H10FNO3 |
|---|---|
Peso molecular |
235.21 g/mol |
Nombre IUPAC |
6-fluoro-1,8-dimethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10FNO3/c1-6-3-7(13)4-8-10(6)14(2)5-9(11(8)15)12(16)17/h3-5H,1-2H3,(H,16,17) |
Clave InChI |
CNXWXGWUWFFVQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N(C=C(C2=O)C(=O)O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


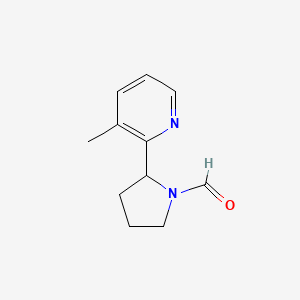
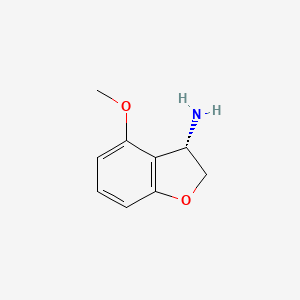


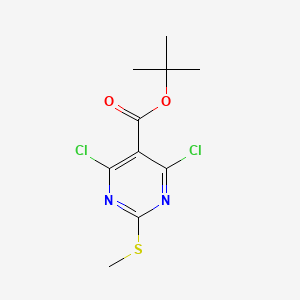
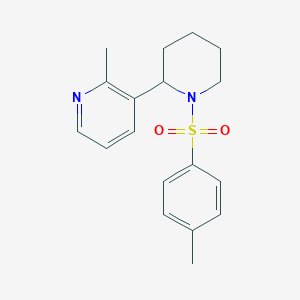




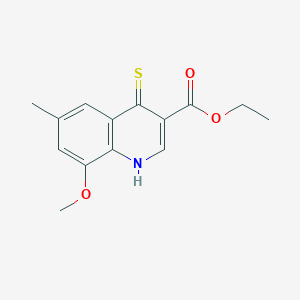

![1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808917.png)
